molecular formula C24H26N2O4S B11515727 N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

Cat. No.: B11515727
M. Wt: 438.5 g/mol
InChI Key: QJBZXDNJPKLHAZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a prolinamide backbone with substituents that include a naphthalen-2-ylsulfonyl group and a 2-methylphenoxyethyl group, contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with prolinamide under controlled conditions to form the sulfonamide intermediate. This intermediate is subsequently reacted with 2-(2-methylphenoxy)ethylamine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and phenoxy groups play crucial roles in binding to these targets, modulating their activity. The prolinamide backbone provides structural stability and facilitates the compound’s integration into biological systems. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
  • N-[2-(4-ethylphenoxy)ethyl]-2-methoxyaniline
  • 2-Vinylnaphthalene

Uniqueness

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide stands out due to its unique combination of a naphthalen-2-ylsulfonyl group and a 2-methylphenoxyethyl group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C24H26N2O4S/c1-18-7-2-5-11-23(18)30-16-14-25-24(27)22-10-6-15-26(22)31(28,29)21-13-12-19-8-3-4-9-20(19)17-21/h2-5,7-9,11-13,17,22H,6,10,14-16H2,1H3,(H,25,27)

InChI Key

QJBZXDNJPKLHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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